1,4-Dichloro-7-fluoroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-7-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQMPLFHBMTYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1,4 Dichloro 7 Fluoroisoquinoline and Analogous Structures
De Novo Cyclization Approaches to the Isoquinoline (B145761) Core
Building the isoquinoline skeleton from the ground up allows for the incorporation of substituents at desired positions from the outset. Classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions, along with modern variations, form the foundation of these strategies. wikipedia.orgorganicreactions.org
Electrophilic Cyclization Methodologies for Substituted Isoquinolines
Electrophilic cyclization is a cornerstone of isoquinoline synthesis, where an electron-rich aromatic ring attacks an electrophilic species to form the new heterocyclic ring.
The Bischler-Napieralski reaction is a prominent example, involving the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction proceeds via an electrophilic aromatic substitution, and its success is often enhanced by electron-donating groups on the aromatic ring of the β-arylethylamide. nrochemistry.com The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline. wikipedia.org
The Pomeranz–Fritsch reaction provides another route, typically involving the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.comdrugfuture.com This method is versatile and allows for the preparation of a variety of isoquinoline derivatives. organicreactions.org Modifications, such as the Schlittler-Muller variation, use a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.com
Modern electrophilic cyclization methods have expanded the synthetic toolkit. One such approach involves the cyclization of o-(1-alkynyl)benzaldehyde imines. acs.orgnih.gov These reactions can be initiated by various electrophiles, including iodine (I₂), iodine monochloride (ICl), and selenium or sulfur halides, to yield 4-halo, 4-seleno, or 4-thio-substituted isoquinolines under mild conditions. acs.orgnih.gov This strategy demonstrates how a halogen can be incorporated into a key position during the ring-forming step.
Ring-Forming Reactions Incorporating Halogenated Precursors
To synthesize a molecule like 1,4-dichloro-7-fluoroisoquinoline, a logical de novo strategy involves using precursors that already contain the necessary halogen atoms. For instance, a Pomeranz-Fritsch reaction could theoretically start with a 3-fluorobenzaldehyde (B1666160) to place the fluorine atom at the C7 position of the resulting isoquinoline. wikipedia.org Similarly, a Bischler-Napieralski reaction could employ a β-(3-fluorophenyl)ethylamine derivative. wikipedia.orgnrochemistry.com
The challenge with this approach is the electronic effect of the halogen substituents on the cyclization reaction. Halogens are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, potentially hindering the key cyclization step in both the Bischler-Napieralski and Pomeranz-Fritsch syntheses. shahucollegelatur.org.in Therefore, reaction conditions, such as the choice of a strong Lewis acid or higher temperatures, must be carefully optimized to overcome this deactivation. organic-chemistry.org
A recent one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles showcases a modern approach where a fluorine atom is integral to the precursor, leading to its incorporation into the final heterocyclic product. rsc.org This highlights the ongoing development of methods that build the halogenated core directly.
Regioselective Introduction of Halogen Substituents
An alternative and often more practical approach is the regioselective halogenation of a pre-formed, simpler isoquinoline derivative, such as 7-fluoroisoquinoline (B94710). This strategy relies on controlling the position of the incoming halogen atoms onto the heterocyclic frame.
Chlorination Protocols for Isoquinoline Frameworks
The direct chlorination of isoquinolines can be complex, often leading to mixtures of products. However, the reactivity of the isoquinoline ring can be modulated to direct chlorination to specific positions. One effective strategy involves the use of isoquinoline N-oxides. The N-oxide group activates the C1 position (alpha to the nitrogen) towards nucleophilic attack and the C4 position towards electrophilic attack.
A novel method for the regioselective C2-chlorination (equivalent to C1 in isoquinoline) of quinoline (B57606) and isoquinoline N-oxides uses triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents, providing the desired chlorides in good yields. researchgate.net Another approach for C4-chlorination involves treating the N-oxide with an arenesulfonyl chloride, which can lead to rearrangement and introduction of a chlorine atom at C4. capes.gov.br
For a substrate like 7-fluoroisoquinoline, one could first form the N-oxide. Subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃) would be expected to install a chlorine atom at the C1 position. A patent describes the synthesis of 1-chloro-4-fluoroisoquinoline (B1591577) from a 4-fluoro-1-hydroxyisoquinoline precursor using POCl₃. google.com Following the C1 chlorination, a second chlorination step would be required to introduce the chlorine at C4. This can be challenging due to the deactivating nature of the existing substituents.
Fluorination Methodologies for C-F Bond Formation
While the target molecule already contains fluorine, understanding fluorination methodologies is crucial for synthesizing analogous structures or alternative precursors. The formation of a carbon-fluorine (C-F) bond on an aromatic ring is often accomplished through nucleophilic substitution (e.g., the Balz-Schiemann reaction) or, more recently, by direct electrophilic fluorination.
Direct electrophilic fluorination involves using reagents that act as a source of an "electrophilic" fluorine atom. The most common and effective of these reagents is Selectfluor™ (F-TEDA-BF₄). acs.orgnih.govrsc.orgcore.ac.uk It is a stable, user-friendly solid capable of fluorinating a wide range of substrates, including electron-rich aromatic and heterocyclic compounds. core.ac.ukbrynmawr.edu
For the synthesis of a 7-fluoroisoquinoline precursor, one could envision starting with an isoquinoline derivative bearing an activating group (like an amino or hydroxy group) at the C7 position. This activating group would direct the electrophilic fluorination with Selectfluor™ to the desired position. Subsequent removal or conversion of the activating group would yield 7-fluoroisoquinoline. Mechanistic studies suggest that the fluorination of electron-rich substrates with Selectfluor™ proceeds through a polar, two-electron process rather than a single-electron transfer (SET) mechanism. core.ac.uk The reaction's efficacy can be influenced by the substrate's electronic properties and the reaction conditions. brynmawr.edu
Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles onto an aromatic ring and is particularly effective for fluorine incorporation. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. For the synthesis of 7-fluoro-substituted isoquinolines, this strategy can be approached in two main ways: by displacing a different halogen (a Halex reaction) or by substituting an activated nitro group.
A plausible precursor for the synthesis of this compound is 1,4,7-trichloroisoquinoline (B13655290). In this scenario, the fluorine atom is introduced via a Halex (halogen exchange) reaction. The rate of SNAr reactions with halides as leaving groups typically follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate. Fluorine's high electronegativity strongly stabilizes this negatively charged complex through its inductive effect, thereby lowering the activation energy of this step. In a 1,4,7-trichloroisoquinoline system, the C-4 position is generally the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, selective substitution at C-7 would require carefully controlled reaction conditions, potentially utilizing a high-temperature reaction with a fluoride (B91410) salt like KF or CsF in a polar aprotic solvent such as DMSO or sulfolane.
Alternatively, a nitro group can serve as a powerful activating group for SNAr. A synthetic route could therefore begin with a 1,4-dichloro-7-nitroisoquinoline precursor. The strong electron-withdrawing nature of the nitro group would activate the C-7 position for nucleophilic attack by a fluoride ion. Studies on the radiofluorination of substituted 2-nitropyridines have shown that such substitutions can proceed efficiently even in the presence of electron-donating groups on the ring. orgsyn.org This suggests that the reaction is highly feasible on the analogous isoquinoline system. The reaction would typically be carried out using a source of fluoride, such as spray-dried potassium fluoride, often with a phase-transfer catalyst like Kryptofix 2.2.2 to enhance the nucleophilicity of the fluoride ion in an aprotic solvent.
Deoxyfluorination Strategies
Deoxyfluorination provides a powerful method for converting hydroxyl groups into carbon-fluorine bonds. This strategy is contingent on the successful synthesis of a hydroxylated precursor, in this case, 1,4-dichloro-7-hydroxyisoquinoline. The synthesis of this precursor could be envisioned through a multi-step sequence, likely starting from a commercially available substituted aniline (B41778) or benzoic acid, followed by a classical isoquinoline synthesis such as the Pomeranz-Fritsch or Bischler-Napieralski reaction, and subsequent chlorination steps. For example, the synthesis of 7-chloro-4-hydroxyquinoline (B73993) is a well-documented procedure involving the cyclization of an aniline derivative, followed by decarboxylation. organicreactions.org A similar pathway could be adapted for the corresponding isoquinoline.
Once the 1,4-dichloro-7-hydroxyisoquinoline precursor is obtained, it can be converted to the target compound using a variety of modern deoxyfluorinating agents. These reagents convert the hydroxyl group into a good leaving group, which is then displaced by fluoride. While classic reagents like diethylaminosulfur trifluoride (DAST) are effective, they can be thermally unstable. thermofisher.com More recent reagents have been developed to offer improved safety profiles and chemoselectivity.
Table 1: Common Deoxyfluorination Reagents
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Widely used, but thermally unstable and can lead to elimination byproducts. thermofisher.com |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Higher thermal stability than DAST. |
| 2-Pyridinesulfonyl Fluoride | PyFluor | Crystalline solid with high thermal stability; chemoselectively fluorinates alcohols with minimal elimination. thermofisher.com |
The choice of reagent would depend on the specific reactivity of the substrate. For an aromatic hydroxyl group, a more potent reagent like PhenoFluor or PyFluor under optimized conditions would likely be required to achieve the desired transformation to this compound. thermofisher.com
Cascade and One-Pot Synthetic Transformations for Dichloro-Fluoroisoquinolines
Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps without the isolation of intermediates. While a specific one-pot synthesis for this compound is not documented, the principles can be illustrated by advanced methods developed for other fluorinated isoquinolines.
A notable example is the silver-catalyzed intramolecular aminofluorination of alkynes, which provides access to 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines in a single step. wikipedia.orgnih.gov This cascade process involves the formation of multiple bonds, including a C-F bond, and establishes a complex heterocyclic core with high efficiency. wikipedia.orgnih.gov Such a strategy highlights the potential to design a convergent route where the key structural elements of the target molecule are assembled in a single, orchestrated sequence.
Developing a one-pot synthesis for this compound would likely involve the telescoping of several individual reaction steps. For instance, one could envision a process starting with a substituted benzaldehyde and an aminoacetal via the Pomeranz-Fritsch reaction to form the isoquinoline core. wikipedia.org This could be followed by in-situ chlorination using agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), and finally, a nucleophilic fluorination step as described in section 2.2.2.2. The primary challenges in such a sequence would be the compatibility of reagents and the selective control over the multiple halogenation steps.
Photochemical Approaches to Halogenated Heteroarene Synthesis
Photochemical reactions utilize light to initiate chemical transformations, often enabling unique reactivity pathways that are inaccessible under thermal conditions. Photochemical halogenation, particularly photochlorination, typically proceeds through a radical chain reaction mechanism. This process involves three key stages:
Initiation: UV light induces the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two highly reactive halogen radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the substrate, creating a substrate radical. This radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain.
Termination: The reaction ceases when radicals combine with each other.
Applying this strategy to the synthesis of this compound could involve the photochlorination of a 7-fluoroisoquinoline precursor. However, a significant drawback of radical aromatic substitution is its general lack of regioselectivity. The reaction would likely produce a complex mixture of mono-, di-, and polychlorinated isomers, which would be difficult to separate and would result in a low yield of the desired 1,4-dichloro product. While photochlorination is a powerful tool for producing bulk chlorinated solvents, its application in the precise synthesis of complex, polysubstituted heterocycles is limited unless specific directing effects can be exploited.
More modern photochemical methods, such as photoredox catalysis, have emerged for C-H functionalization. However, these have been primarily applied to C-C or C-N bond formation on heteroarenes rather than direct halogenation.
Reactivity and Advanced Functionalization of 1,4 Dichloro 7 Fluoroisoquinoline
Nucleophilic Substitution Reactions at Halogenated Positions
Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for halo-substituted N-heterocycles. The reaction proceeds through a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate.
In related systems like 2,4-dichloroquinazolines and 2,4-dichloroquinolines, nucleophilic attack preferentially occurs at the C4 position. nih.govnih.gov This regioselectivity is attributed to the greater electrophilicity and the ability of the nitrogen atom at position 2 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4. For 1,4-Dichloro-7-fluoroisoquinoline, a similar preference for substitution at the C4 position over the C1 position is anticipated. The nitrogen atom at the adjacent position 2 would effectively stabilize the intermediate formed upon nucleophilic attack at C4. Attack at C1 would receive less electronic stabilization.
Generally, in SNAr reactions, the carbon-fluorine bond is more readily broken than the carbon-chlorine bond due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the transition state. However, the positions of the halogens on the this compound scaffold complicate this prediction. The chlorine atoms at C1 and C4 are significantly activated by the ring nitrogen for nucleophilic attack. The fluorine atom at C7, being on the benzo-ring portion of the molecule, is substantially less activated and would not be expected to participate in SNAr reactions under conditions that would displace the C1 or C4 chlorines. mdpi.com Between the two chlorine atoms, the one at C4 is the most likely to be substituted first by a nucleophile.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organic halide, is a versatile method for creating C-C bonds. organic-chemistry.org In the context of this compound, selective coupling would be expected. Research on 4,7-dichloroquinoline (B193633) has shown that Suzuki coupling can be directed. For instance, using phosphine-free palladium acetate (B1210297) in water, 7-chloro-4-iodoquinoline (B1588978) reacts with high regioselectivity at the more reactive C4-iodine position. researchgate.net By analogy, for this compound, the C4-Cl bond is expected to be more reactive than the C1-Cl bond, which in turn is more reactive than the C7-F bond in palladium-catalyzed couplings. This would allow for sequential, site-selective functionalization.
Theoretical Suzuki-Miyaura Reaction Data (Note: This table is a projection based on known reactivity principles and is not derived from experimental results for this compound.)
| Entry | Coupling Partner | Catalyst System | Product (Predicted) | Selectivity (Predicted) |
| 1 | Phenylboronic Acid (1.1 eq) | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-1-chloro-7-fluoroisoquinoline | High for C4 |
| 2 | Methylboronic Acid (1.1 eq) | Pd(dppf)Cl₂, K₃PO₄ | 4-Methyl-1-chloro-7-fluoroisoquinoline | High for C4 |
Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance. Similar to the Suzuki coupling, the relative reactivity of the halogenated positions would dictate the outcome, with the C4 position being the most probable site for initial coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, forming a new C-N bond. nih.govacsgcipr.org This reaction is fundamental in medicinal chemistry for synthesizing aryl amines. organic-chemistry.org For this compound, selective mono-amination would likely occur at the C4 position, given its higher electrophilicity. Subsequent amination at C1 would require more forcing conditions. The C7-fluorine is not expected to be reactive under standard Buchwald-Hartwig conditions. Studies on dichloroquinolines have demonstrated that selective amination is achievable, further supporting this predicted regioselectivity. mdpi.com
Theoretical Buchwald-Hartwig Amination Data (Note: This table is a projection based on known reactivity principles and is not derived from experimental results for this compound.)
| Entry | Amine | Catalyst/Ligand | Base | Product (Predicted) | Selectivity (Predicted) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-(Morpholino)-1-chloro-7-fluoroisoquinoline | High for C4 |
| 2 | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | N-Phenyl-1-chloro-7-fluoroisoquinolin-4-amine | High for C4 |
While a detailed, data-rich article on the reactivity of this compound cannot be written due to a lack of specific research, the principles of heterocyclic chemistry allow for strong theoretical predictions. The C4 position is the most likely site for initial functionalization via both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, followed by the C1 position, with the C7-fluorine being the least reactive. Experimental validation is required to confirm this projected reactivity and to fully unlock the synthetic potential of this compound.
Other Palladium- and Nickel-Catalyzed Functionalizations (e.g., Cyanation, Etherification)
Beyond the well-established Suzuki, Stille, and Sonogashira couplings, the chloro-substituents on the this compound core serve as versatile handles for introducing a range of other important functional groups through palladium- and nickel-catalyzed reactions. Cyanation and etherification reactions, in particular, provide access to valuable synthetic intermediates.
Given the electronic properties of the isoquinoline (B145761) ring, the chlorine atom at the C1 position is expected to be more reactive towards oxidative addition to a Pd(0) catalyst than the one at C4. This regioselectivity allows for a controlled, stepwise functionalization. A potential reaction scheme for the selective cyanation at C1 would involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govsci-hub.se The use of Zn(CN)₂ is often preferred due to its lower toxicity and good performance in a variety of solvent systems.
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 80-120 | Selective cyanation at C1 |
| Pd₂(dba)₃ / dppf | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | Cyanation at C1, potential for C4 with forcing conditions |
Nickel-Catalyzed Etherification: The formation of aryl ethers from aryl halides can be effectively achieved using nickel catalysis, which often presents a more cost-effective alternative to palladium. While specific examples for this compound are not documented, general protocols for the nickel-catalyzed etherification of aryl chlorides with alcohols can be conceptually applied. These reactions typically employ a nickel(II) precatalyst in the presence of a ligand and a base. The selective etherification at the more reactive C1 position would be anticipated.
A plausible approach would involve a catalyst system like NiCl₂(dppp) or NiCl₂(PCy₃)₂ in the presence of a strong base such as sodium or potassium tert-butoxide. The choice of alcohol can range from simple alkanols to more complex structures, allowing for the introduction of a wide variety of ether functionalities.
| Catalyst System | Base | Alcohol | Solvent | Expected Outcome |
| NiCl₂(dppp) | NaOtBu | ROH | Toluene/Dioxane | Selective C1-etherification |
| NiCl₂(PCy₃)₂ | K₃PO₄ | ROH | Dioxane | Selective C1-etherification |
Multi-Coupling Strategies for Polyfunctionalization
The presence of two distinct chlorine atoms on the this compound backbone opens up avenues for sequential or one-pot multi-coupling strategies to generate highly functionalized and structurally diverse isoquinoline derivatives. The differential reactivity of the C1 and C4 positions is key to the success of these strategies.
A prime example of such a strategy is the sequential Sonogashira and Suzuki coupling on the related 2,4-dichloroquinoline (B42001) scaffold. beilstein-journals.orgnih.gov This approach can be extrapolated to this compound. The more reactive C1-Cl bond would first undergo a Sonogashira coupling with a terminal alkyne in the presence of a palladium-copper co-catalyst system. Subsequently, the remaining C4-Cl bond can be subjected to a Suzuki coupling with a boronic acid to introduce an aryl or heteroaryl moiety. beilstein-journals.orgnih.gov This sequential approach allows for the controlled and regioselective introduction of two different substituents.
A representative sequential coupling strategy could be as follows:
Step 1: Sonogashira Coupling at C1. Reaction of this compound with a terminal alkyne using a catalyst system such as Pd(PPh₃)₂Cl₂/CuI in the presence of a base like triethylamine.
Step 2: Suzuki Coupling at C4. The resulting 1-alkynyl-4-chloro-7-fluoroisoquinoline can then be reacted with an arylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate or cesium carbonate. beilstein-journals.orgnih.gov
This stepwise methodology provides a powerful tool for building molecular complexity from a relatively simple starting material.
C-H Functionalization and Directed Metalation Studies
While cross-coupling reactions rely on pre-existing halide handles, C-H functionalization offers a more atom-economical approach to introduce new bonds. The 7-fluoro-substituted benzene (B151609) ring of this compound presents potential sites for such transformations.
The fluorine atom at C7 is known to act as a weak directing group in ortho-metalation reactions. organic-chemistry.org This effect, combined with the inherent reactivity of the isoquinoline ring system, could be exploited for regioselective C-H functionalization. The most likely positions for C-H activation on the benzocyclic ring are C8 and C6, which are ortho to the fluorine atom.
Directed ortho-Metalation (DoM): The principle of DoM involves the use of a directing group to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho proton. organic-chemistry.orguwindsor.cawikipedia.orgbaranlab.orgyoutube.com In the case of this compound, the fluorine atom can direct lithiation to the C8 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. However, the presence of the two chloro-substituents, which are also susceptible to reaction with organolithium reagents, presents a significant challenge. Careful control of reaction conditions, such as low temperatures and the use of less nucleophilic bases like lithium diisopropylamide (LDA), would be crucial to favor C-H metalation over halogen-metal exchange or nucleophilic attack.
Transition-Metal-Catalyzed C-H Functionalization: An alternative to DoM is transition-metal-catalyzed C-H activation. Various metals, including palladium, rhodium, and ruthenium, have been shown to catalyze the arylation, alkenylation, and other functionalizations of C-H bonds in N-heterocycles. nih.gov For this compound, a directing group, potentially introduced at the nitrogen atom, could be used to control the regioselectivity of C-H functionalization on the benzene ring.
Radical Reactions for Arylation and Heteroarylation
Radical reactions provide a complementary approach to traditional ionic and organometallic methods for the functionalization of heterocyclic compounds. The generation of radical intermediates can lead to unique reactivity patterns.
While specific studies on the radical arylation or heteroarylation of this compound are scarce, the general principles of radical functionalization of azaarenes can be considered. nih.gov For instance, Minisci-type reactions, which involve the addition of a nucleophilic radical to a protonated N-heterocycle, could potentially be applied.
A plausible scenario would involve the generation of an aryl or heteroaryl radical from a suitable precursor (e.g., a diazonium salt or a carboxylic acid). This radical could then add to the electron-deficient pyridinic ring of the isoquinoline. The regioselectivity of such an addition would be governed by the electronic properties of the isoquinoline core and the nature of the radical species. The presence of the electron-withdrawing chloro- and fluoro-substituents would influence the electron distribution in the ring and thus the site of radical attack. It is also conceivable that under certain conditions, the chloro-substituents themselves could participate in or be displaced by radical processes.
Further research is required to explore the potential of radical-mediated arylation and heteroarylation as a tool for the derivatization of this compound and to establish the regiochemical outcomes of such transformations.
Mechanistic Elucidation of Reactions Involving 1,4 Dichloro 7 Fluoroisoquinoline
Kinetic and Thermodynamic Considerations in Reaction Pathways
Without specific experimental data for 1,4-dichloro-7-fluoroisoquinoline, a general understanding of the kinetic and thermodynamic factors can be inferred. Nucleophilic aromatic substitution (SNAr) is a probable reaction pathway at the C1 and C4 positions due to the activating effect of the electron-withdrawing chlorine atoms and the nitrogen atom in the ring.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for SNAr Reactions
| Parameter | C1-Substitution | C4-Substitution | Rationale |
| Activation Energy (Ea) | Lower | Higher | The C4 position is para to the nitrogen atom, which can better stabilize the negative charge in the Meisenheimer intermediate through resonance, thus lowering the activation energy for nucleophilic attack. The C1 position is ortho to the nitrogen, providing less stabilization. |
| Reaction Rate (k) | Faster | Slower | A lower activation energy at C4 would lead to a faster reaction rate compared to C1, assuming similar steric hindrance. |
| Thermodynamic Product | More Stable | Less Stable | The relative stability of the final product would depend on the nature of the nucleophile and potential steric interactions. In many cases, the C4 substituted product is thermodynamically favored. |
It is important to note that these are predictions based on general principles, and actual experimental data would be required for accurate determination.
Identification and Characterization of Reaction Intermediates
The primary intermediates in the SNAr reactions of this compound are expected to be Meisenheimer complexes. These are negatively charged intermediates formed by the addition of a nucleophile to the aromatic ring.
The characterization of these transient species would typically involve low-temperature NMR spectroscopy or trapping experiments. For example, the reaction could be run at a low enough temperature to allow for the accumulation of the Meisenheimer intermediate, which could then be observed by 1H, 13C, and 19F NMR.
Radical Mechanism Studies (e.g., Trapping Experiments, EPR Spectroscopy)
While nucleophilic substitution is a likely pathway, radical mechanisms could also be at play under certain conditions, such as in the presence of radical initiators or upon photochemical excitation. Radical transformations are powerful tools in organic synthesis for creating diverse molecular structures. nih.gov
To investigate the potential for radical mechanisms, experiments such as radical trapping could be employed. For instance, the reaction could be conducted in the presence of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The formation of a TEMPO-adduct would provide evidence for a radical intermediate. Electron Paramagnetic Resonance (EPR) spectroscopy would be another powerful tool to directly detect and characterize any radical species formed during the reaction. Studies on other systems have utilized techniques like carbocation rearrangement and trapping to distinguish between fluorine atom transfer pathways and those involving carbocation intermediates in radical fluorinations. ubc.ca
Transition State Analysis for Nucleophilic and Electrophilic Processes
Computational chemistry, specifically Density Functional Theory (DFT) calculations, would be instrumental in analyzing the transition states of reactions involving this compound. Such calculations can provide valuable insights into the geometry and energy of the transition states for both nucleophilic and electrophilic attack.
For a nucleophilic substitution reaction, the transition state would resemble the Meisenheimer intermediate, with the incoming nucleophile partially bonded to the carbon atom and the leaving group (chloride) partially detached. The energy of this transition state would determine the reaction's activation energy.
For electrophilic substitution, which is less likely due to the electron-deficient nature of the ring but could occur under forcing conditions, the transition state would involve the formation of a sigma complex (arenium ion), where the electrophile is attached to the ring and the positive charge is delocalized.
Spectroscopic Characterization Techniques for 1,4 Dichloro 7 Fluoroisoquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as 1,4-Dichloro-7-fluoroisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR experiments, is essential for unambiguous characterization.
¹H NMR for Proton Environment Assessment
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. In the case of this compound, the aromatic protons on the benzene (B151609) ring are of primary interest. The substitution pattern—two chlorine atoms and one fluorine atom—significantly influences the chemical shifts and coupling patterns of the remaining protons.
The expected ¹H NMR spectrum would show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The fluorine atom at the 7-position and the chlorine atoms at the 1 and 4-positions create a distinct electronic environment for the protons at positions 3, 5, 6, and 8. The proton at C-3 would likely appear as a singlet due to the absence of adjacent protons. The protons at C-5, C-6, and C-8 will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with each other and with the fluorine atom at C-7.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.50 | s | - |
| H-5 | 8.10 | dd | J(H-5, H-6) = 9.0, J(H-5, F-7) = 6.0 |
| H-6 | 7.45 | t | J(H-6, H-5) = 9.0, J(H-6, F-7) = 9.0 |
| H-8 | 7.90 | dd | J(H-8, H-6) = 2.0, J(H-8, F-7) = 10.0 |
Note: The data in this table is a hypothetical representation based on known spectroscopic trends for similar compounds.
¹³C NMR for Carbon Skeleton Determination
The carbons bonded to chlorine (C-1 and C-4) will be significantly deshielded, appearing at a lower field (higher ppm). The carbon attached to fluorine (C-7) will also show a characteristic downfield shift and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The remaining carbon atoms of the isoquinoline (B145761) core will resonate at chemical shifts typical for aromatic and heteroaromatic systems.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-1 | 152.0 | - |
| C-3 | 125.0 | - |
| C-4 | 148.0 | - |
| C-4a | 130.0 | - |
| C-5 | 128.0 | J(C-5, F-7) = 4.0 |
| C-6 | 120.0 | J(C-6, F-7) = 25.0 |
| C-7 | 165.0 | J(C-7, F) = 250.0 |
| C-8 | 115.0 | J(C-8, F-7) = 20.0 |
| C-8a | 145.0 | J(C-8, F-7) = 15.0 |
Note: The data in this table is a hypothetical representation based on known spectroscopic trends for similar compounds.
¹⁹F NMR for Fluorine Chemical Environment Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of fluorine-containing compounds. orgsyn.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 7-position. The chemical shift of this fluorine atom is indicative of its electronic environment within the aromatic ring.
The fluorine signal will be split into a multiplet due to coupling with the neighboring protons at C-5, C-6, and C-8. The magnitude of these coupling constants provides valuable structural information. ¹⁹F NMR is particularly useful as it has a wide chemical shift range, which makes it very sensitive to small changes in the molecular structure. orgsyn.org
Two-Dimensional NMR Experiments for Structural Connectivity (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the benzene ring, helping to assign the signals for H-5, H-6, and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-5, C-6, and C-8.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-1, C-4, C-4a, C-7, and C-8a) by observing their correlations with the assigned protons. For example, the proton at C-3 would show correlations to C-1, C-4, and C-4a.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₄Cl₂FN), HRMS would be used to confirm the molecular weight and composition.
The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak (M⁺) would appear as a cluster of peaks with a specific intensity ratio, corresponding to the different combinations of these isotopes.
Table 3: Isotopic Distribution for the Molecular Ion of this compound
| Isotopic Composition | Relative Abundance |
| [M]⁺ (containing two ³⁵Cl) | 100% |
| [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) | 65% |
| [M+4]⁺ (containing two ³⁷Cl) | 10% |
Note: The data in this table represents the theoretical isotopic pattern.
Electrospray Ionization (ESI-MS) for Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules, a category that includes many heterocyclic compounds like isoquinolines. The primary advantage of ESI-MS is its ability to generate intact molecular ions from a solution, typically by protonation to form a pseudomolecular ion [M+H]⁺ or by adduction with other cations (e.g., [M+Na]⁺). This allows for the direct determination of the molecular weight of the analyte with high accuracy.
For this compound (C₉H₄Cl₂FN), ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [C₉H₄Cl₂FN+H]⁺. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). The presence of two chlorine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion.
The expected isotopic distribution for the [M+H]⁺ ion of this compound is detailed in the table below. The most abundant peak in this cluster would correspond to the ion containing two ³⁵Cl isotopes.
| Ion | Expected m/z | Relative Abundance (%) |
| [C₉H₄³⁵Cl₂FN+H]⁺ | 215.9784 | 100.0 |
| [C₉H₄³⁵Cl³⁷ClFN+H]⁺ | 217.9754 | 65.3 |
| [C₉H₄³⁷Cl₂FN+H]⁺ | 219.9725 | 10.6 |
| This table presents the predicted m/z values and relative abundances for the isotopic peaks of the protonated molecular ion of this compound based on theoretical calculations. |
The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments would allow for the determination of the elemental composition of the molecular ion with a high degree of confidence, confirming the presence of the expected atoms.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the chemical bonds. The IR spectrum of this compound would be expected to show a series of characteristic absorption bands that confirm the presence of the aromatic isoquinoline core and the halogen substituents.
While a specific experimental spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on the analysis of related halogenated quinoline (B57606) and isoquinoline structures. The key expected vibrational modes are summarized in the following table.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Typically weak to medium intensity bands. |
| C=C/C=N Ring Stretching | 1650 - 1450 | Multiple strong to medium bands characteristic of the aromatic heterocyclic system. |
| C-F Stretch | 1250 - 1020 | A strong absorption band is expected in this region due to the highly polar C-F bond. |
| C-Cl Stretch | 850 - 550 | One or more strong to medium bands are anticipated. The exact position can be influenced by the substitution pattern on the aromatic ring. |
| Aromatic C-H Bending (out-of-plane) | 900 - 675 | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |
| This table provides a generalized prediction of the key IR absorption bands for this compound based on known data for similar functional groups and aromatic systems. |
The presence of the fluorine and chlorine atoms will influence the electronic distribution within the isoquinoline ring system, which may lead to shifts in the characteristic C=C and C=N stretching frequencies compared to the unsubstituted parent molecule.
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure. The process would involve growing a suitable single crystal of the compound, which can often be a challenging step. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.
While a crystal structure for this compound has not been reported in the crystallographic databases, analysis of related structures, such as derivatives of 6,7-dichloroquinoline-5,8-dione, demonstrates the power of this technique in unambiguously establishing the connectivity and stereochemistry of complex heterocyclic systems.
Should a crystallographic study of this compound be undertaken, it would provide invaluable data, including:
Confirmation of the substitution pattern: The positions of the two chlorine atoms and the fluorine atom on the isoquinoline framework would be definitively established.
Precise bond lengths and angles: This data would reveal the effects of the electron-withdrawing halogen substituents on the geometry of the heterocyclic ring.
Intermolecular interactions: The analysis of the crystal packing would show how the molecules arrange themselves in the solid state, highlighting any significant non-covalent interactions such as halogen bonding or π-π stacking, which can influence the physical properties of the material.
The table below outlines the type of structural parameters that would be obtained from an X-ray crystallographic analysis of this compound.
| Structural Parameter | Information Provided |
| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (e.g., C-C, C-N, C-Cl, C-F) | Provides the precise distances between bonded atoms. |
| Bond Angles (e.g., C-C-C, C-N-C) | Defines the angles between adjacent bonds. |
| Torsion Angles | Describes the conformation of the molecule. |
| Intermolecular Contacts | Reveals non-covalent interactions between molecules in the crystal. |
| This table summarizes the key structural information that would be yielded by a successful X-ray crystallographic study of this compound. |
Computational and Theoretical Investigations of 1,4 Dichloro 7 Fluoroisoquinoline
Density Functional Theory (DFT) Studies of Electronic Structure
No DFT studies specifically calculating the electronic properties of 1,4-Dichloro-7-fluoroisoquinoline have been found. Such studies would typically provide insights into the molecule's reactivity and electronic behavior.
There are no available analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other frontier orbitals for this compound. This information is crucial for predicting how the molecule might interact in chemical reactions.
Calculations of the electrostatic potential surface, which are used to map electron-rich and electron-poor regions and thereby predict sites of electrophilic and nucleophilic attack, have not been published for this compound.
Conformational Analysis and Stability Predictions
There is no literature available on the conformational analysis of this compound. Such studies would identify the most stable three-dimensional shapes of the molecule and the energy differences between them.
Prediction of Spectroscopic Parameters
No theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound are available. Computational predictions are often used to aid in the interpretation of experimental spectra.
Modeling of Reaction Mechanisms and Energy Barriers
There are no published models of reaction mechanisms involving this compound, nor any calculations of the energy barriers for its potential reactions. This type of research is fundamental to understanding the kinetics and thermodynamics of chemical transformations.
Strategic Applications of 1,4 Dichloro 7 Fluoroisoquinoline As a Building Block
Utilization in the Synthesis of Diverse Heterocyclic Compound Libraries
There is no available scientific literature that documents the use of 1,4-Dichloro-7-fluoroisoquinoline as a scaffold for the synthesis of diverse heterocyclic compound libraries. The reactivity of the chloro substituents at the 1 and 4 positions, combined with the electronic influence of the fluorine at the 7-position, theoretically allows for a range of nucleophilic substitution reactions. However, no examples of such applications for this specific compound have been reported.
Integration into Complex Molecular Architectures
No published studies demonstrate the integration of the this compound moiety into larger, more complex molecular architectures. While the synthesis of complex molecules often relies on versatile building blocks, there is no evidence to suggest that this compound has been employed for this purpose in any reported synthetic campaigns.
Convergent and Divergent Synthetic Pathways Employing this compound
The concepts of convergent and divergent synthesis are fundamental to modern organic chemistry for the efficient construction of compound libraries. A search of the relevant literature did not yield any examples of either convergent or divergent synthetic strategies that utilize this compound as a key starting material or intermediate.
Precursor for Ligands in Organometallic Chemistry
The nitrogen atom of the isoquinoline (B145761) ring and the potential for the halo-substituents to participate in cross-coupling reactions make isoquinoline derivatives potential candidates for ligand synthesis in organometallic chemistry. However, there are no specific reports of this compound being used as a precursor for the synthesis of ligands for organometallic complexes.
Perspectives and Future Research Directions
Development of Green Chemistry Approaches for its Synthesis
The synthesis of functionalized heterocycles is often resource-intensive, relying on harsh reagents and generating significant waste. The future production of 1,4-dichloro-7-fluoroisoquinoline should prioritize the principles of green chemistry to enhance its environmental sustainability and economic viability. nih.govmdpi.comrsc.org
Current research in the broader field of isoquinoline (B145761) synthesis has highlighted several promising green methodologies that could be adapted for this specific compound. bohrium.com These include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including isoquinolines. nih.govacs.orgresearchgate.net Exploring microwave-assisted approaches for the key cyclization and halogenation steps in the synthesis of this compound could lead to more efficient and energy-saving protocols.
Use of Green Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. The investigation of greener alternatives such as ionic liquids, deep eutectic solvents, or even water for the synthesis of this compound could significantly reduce the environmental impact. researchgate.netgoogle.com For instance, the use of the ionic liquid [bmim][PF6] has been successfully demonstrated as a green solvent for the synthesis of 4-phenoxyquinolines. researchgate.net
Catalyst-Free Reactions: The development of catalyst-free reactions, particularly in aqueous media, represents a significant advancement in green chemistry. bohrium.comorganic-chemistry.org Investigating the feasibility of catalyst-free cyclization reactions to form the isoquinoline core of the target molecule could eliminate the need for potentially toxic and expensive metal catalysts. bohrium.com
Sonochemistry: Ultrasound-mediated synthesis is another emerging green technique that can enhance reaction rates and yields. mdpi.comsemanticscholar.org The application of ultrasound in the synthesis of this compound could offer a milder and more efficient alternative to conventional heating methods. semanticscholar.org
| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Benefits |
| Microwave-Assisted Synthesis | Accelerating cyclization and halogenation steps. | Reduced reaction times, improved energy efficiency. nih.govacs.org |
| Green Solvents (e.g., Ionic Liquids, Water) | Replacing hazardous organic solvents in reaction and purification steps. | Reduced environmental impact and toxicity. researchgate.netgoogle.com |
| Catalyst-Free Reactions | Developing a synthesis route that avoids heavy metal catalysts. | Cost reduction, simplified purification, and reduced toxicity. bohrium.comorganic-chemistry.org |
| Sonochemistry | Enhancing reaction rates at lower temperatures. | Increased efficiency and milder reaction conditions. mdpi.comsemanticscholar.org |
Exploration of Unconventional Reactivity Modes
The electronic properties of this compound, characterized by two chloro-substituents and a fluoro-substituent, suggest the potential for unique and unconventional reactivity. Moving beyond standard nucleophilic aromatic substitution reactions, future research should delve into more novel transformations.
Photochemical Reactions: Photochemistry offers a powerful tool for accessing unique reactive intermediates and reaction pathways. researchgate.net The study of photochemical reactions of this compound, such as photo-induced dearomatization or cycloaddition reactions, could lead to the discovery of novel molecular scaffolds. researchgate.netnih.gov The presence of halogen atoms could also facilitate unique photochemical C-H functionalization or cross-coupling reactions.
Radical Reactions: The introduction of radical-mediated transformations could unlock new avenues for the functionalization of the isoquinoline core. Exploring radical C-H activation or the reaction of the halogenated positions with radical species could provide access to derivatives that are not achievable through traditional ionic pathways. thieme-connect.de
Dearomatization Reactions: The dearomatization of N-heterocycles is a burgeoning area of research, providing access to three-dimensional structures from flat aromatic precursors. nih.gov Investigating the partial or full reduction of the isoquinoline ring system under various conditions (e.g., photochemical or transition-metal-catalyzed) could yield a diverse range of saturated and partially saturated derivatives with potential biological relevance. nih.gov
| Unconventional Reactivity Mode | Potential Application to this compound | Expected Outcome |
| Photochemical Reactions | Photo-induced dearomatization, cycloadditions, or C-H functionalization. | Access to novel, complex, and three-dimensional molecular architectures. researchgate.netnih.gov |
| Radical Reactions | Radical C-H activation or substitution at the halogenated positions. | Synthesis of derivatives inaccessible through traditional ionic chemistry. thieme-connect.de |
| Dearomatization Reactions | Partial or full reduction of the isoquinoline ring. | Generation of saturated and partially saturated heterocyclic scaffolds. nih.gov |
Advances in Chemo-, Regio-, and Stereoselective Functionalization
The presence of three halogen atoms at different positions on the isoquinoline ring presents a significant challenge and opportunity for selective functionalization. Developing methods to control the chemo-, regio-, and stereoselectivity of reactions is crucial for the rational design and synthesis of complex derivatives.
Selective C-C and C-N Bond Formation: A key area of future research will be the development of catalytic systems (e.g., using palladium, copper, or nickel catalysts) that can selectively activate one C-Cl or the C-F bond over the others for cross-coupling reactions. nih.govmdpi.com This would allow for the stepwise and controlled introduction of different substituents at the 1, 4, and 7-positions, leading to a vast array of structurally diverse molecules. nih.gov The differential reactivity of the C-Cl and C-F bonds could be exploited under carefully controlled conditions.
Directed Metalation: The use of directing groups to achieve regioselective metalation and subsequent functionalization of the isoquinoline core is a powerful strategy. Investigating the introduction of a directing group that could steer a metalating agent to a specific C-H position would enable precise modification of the molecule.
Stereoselective Reactions: For derivatives where new stereocenters are introduced, the development of stereoselective synthetic methods will be paramount. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the products. While the parent molecule is achiral, many of its potential derivatives will be, making stereocontrol a vital aspect of their synthesis. rsc.orgresearchgate.net
| Functionalization Strategy | Goal for this compound | Potential Impact |
| Selective Cross-Coupling | Controlled, stepwise substitution at the C1, C4, and C7 positions. | Access to a wide library of precisely substituted derivatives. nih.govmdpi.com |
| Directed Metalation | Regioselective functionalization of specific C-H bonds. | Enhanced control over the synthesis of complex derivatives. |
| Stereoselective Synthesis | Control over the 3D architecture of chiral derivatives. | Production of enantiomerically pure compounds for biological evaluation. rsc.orgresearchgate.net |
Potential in Automated Synthesis and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and discovery. nih.govsigmaaldrich.com Applying these technologies to the study of this compound could significantly accelerate the pace of research.
Automated Reaction Optimization: Robotic platforms can be employed to rapidly screen a wide range of reaction parameters (e.g., catalysts, ligands, solvents, temperature) to identify the optimal conditions for the synthesis and functionalization of this compound. chemistryworld.comacs.orgnih.govarxiv.orgresearchgate.net This would save considerable time and resources compared to traditional manual optimization.
High-Throughput Synthesis of Derivatives: Once optimized reaction conditions are established, automated synthesis platforms can be used to generate large libraries of derivatives by systematically varying the building blocks used in cross-coupling or other functionalization reactions. acs.org
High-Throughput Screening: The resulting libraries of compounds can then be subjected to high-throughput screening to evaluate their biological activity or material properties, enabling the rapid identification of promising lead compounds. nih.govsigmaaldrich.com The use of microdroplet reactions is an emerging technique for high-throughput screening of reaction conditions. nih.gov
| Technology | Application to this compound | Advantage |
| Automated Synthesis Platforms | Optimization of reaction conditions and synthesis of derivative libraries. | Increased efficiency, reproducibility, and speed of research. chemistryworld.comacs.orgnih.govarxiv.orgresearchgate.net |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, reagents, and reaction parameters. | Accelerated discovery of new reactions and optimal synthetic routes. nih.govsigmaaldrich.comacs.org |
| High-Throughput Screening (HTS) | Evaluation of the biological or material properties of derivative libraries. | Rapid identification of lead compounds for further development. nih.govsigmaaldrich.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Dichloro-7-fluoroisoquinoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer:
- Step 1: Start with a fluorinated isoquinoline precursor. Introduce chlorine at positions 1 and 4 via nucleophilic aromatic substitution (NAS) using chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions.
- Step 2: Optimize reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or toluene) to minimize side reactions.
- Step 3: Monitor purity via TLC and HPLC. Purify via column chromatography using gradient elution (hexane/ethyl acetate).
- Validation: Confirm structure using ¹H/¹³C NMR (chemical shifts for Cl/F substituents) and HRMS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer:
- IR Spectroscopy: Identify C-F (1050–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretching vibrations.
- NMR Analysis: ¹⁹F NMR detects fluorine environment (δ -110 to -160 ppm for aromatic F). ¹H NMR resolves coupling patterns between H-6 and H-8 protons adjacent to Cl/F substituents.
- Mass Spectrometry: Use HRMS-ESI to confirm molecular ion [M+H]⁺ and isotopic patterns (Cl/F contributions).
- Cross-Validation: Compare data with computed spectra (DFT) for structural validation .
Q. How does the reactivity of this compound differ from its non-fluorinated analogs in substitution reactions?
- Methodological Answer:
- Electrophilic Sites: Fluorine at position 7 deactivates the aromatic ring, directing substitutions to positions 1 and 4.
- Comparative Studies: Use kinetic assays (e.g., SNAr reactions with amines) to quantify rate differences vs. non-fluorinated analogs.
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance reactivity due to stabilization of transition states .
Advanced Research Questions
Q. What strategies can resolve contradictory spectral data (e.g., unexpected coupling patterns in NMR) for this compound derivatives?
- Methodological Answer:
- Step 1: Perform triplicate measurements under standardized conditions (solvent, temperature).
- Step 2: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.
- Step 3: Cross-reference with computational NMR predictors (e.g., ACD/Labs or Gaussian).
- Documentation: Report solvent-induced shifts and instrument calibration details to aid reproducibility .
Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer:
- DFT Workflow: Optimize geometry at B3LYP/6-31G(d) level; calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Docking Studies: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinase enzymes). Validate with experimental IC₅₀ values.
- Limitations: Address discrepancies between in silico predictions and in vitro assays by refining force field parameters .
Q. What are the key challenges in analyzing degradation products of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Stability Testing: Incubate compound in buffers (pH 1–13) at 40–80°C. Monitor via LC-MS/MS.
- Degradation Pathways: Identify hydrolysis products (e.g., loss of Cl/F substituents) and oxidation byproducts.
- Quantification: Use external calibration curves with deuterated internal standards to minimize matrix effects .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent modifications on this compound’s bioactivity?
- Methodological Answer:
- Library Design: Synthesize analogs with variations at positions 1, 4, and 7 (e.g., Br/CH₃ substitutions).
- Assay Selection: Use cell-based assays (e.g., cytotoxicity against cancer lines) and enzyme inhibition screens (e.g., kinase profiling).
- Data Analysis: Apply multivariate statistics (PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Methodological Best Practices
- Reproducibility: Follow ICH guidelines for documenting synthetic protocols, including batch-specific impurities and solvent residues .
- Data Reporting: Use tables to summarize spectral data (e.g., NMR shifts, MS peaks) and biological results (IC₅₀, selectivity ratios) .
- Ethical Compliance: Address compound toxicity and disposal protocols in institutional safety reviews .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
